4-(cyclopropanesulfonyl)-N-(2-methoxyethyl)piperazine-1-carboxamide

Lipophilicity Drug-likeness hERG liability

4-(Cyclopropanesulfonyl)-N-(2-methoxyethyl)piperazine-1-carboxamide (CAS 1219913-21-9) is a sulfonylpiperazine derivative characterized by a unique dual functionalization: a cyclopropanesulfonyl group at the 4-position of the piperazine ring and a 2-methoxyethyl urea moiety at the 1-carboxamide position. Its molecular formula is C₁₁H₂₁N₃O₄S with a molecular weight of 291.37 g/mol, and it is cataloged under PubChem CID 49670755.

Molecular Formula C11H21N3O4S
Molecular Weight 291.37
CAS No. 1219913-21-9
Cat. No. B2722798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(cyclopropanesulfonyl)-N-(2-methoxyethyl)piperazine-1-carboxamide
CAS1219913-21-9
Molecular FormulaC11H21N3O4S
Molecular Weight291.37
Structural Identifiers
SMILESCOCCNC(=O)N1CCN(CC1)S(=O)(=O)C2CC2
InChIInChI=1S/C11H21N3O4S/c1-18-9-4-12-11(15)13-5-7-14(8-6-13)19(16,17)10-2-3-10/h10H,2-9H2,1H3,(H,12,15)
InChIKeyVGKJPRYRGVMDAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Cyclopropanesulfonyl)-N-(2-methoxyethyl)piperazine-1-carboxamide (CAS 1219913-21-9): Procurement-Relevant Baseline for a Dual-Functionalized Piperazine Scaffold


4-(Cyclopropanesulfonyl)-N-(2-methoxyethyl)piperazine-1-carboxamide (CAS 1219913-21-9) is a sulfonylpiperazine derivative characterized by a unique dual functionalization: a cyclopropanesulfonyl group at the 4-position of the piperazine ring and a 2-methoxyethyl urea moiety at the 1-carboxamide position. Its molecular formula is C₁₁H₂₁N₃O₄S with a molecular weight of 291.37 g/mol, and it is cataloged under PubChem CID 49670755 [1]. The compound is offered as a high-throughput screening (HTS) compound by Life Chemicals (catalog number F5882-6920) with a reported purity of ≥90% [2]. As a member of the broader sulfonylpiperazine class recognized for diverse pharmacological activities including anticancer, anti-inflammatory, and anti-infective properties [3], this specific scaffold is differentiated by its combined structural motifs, which impart distinct calculated physicochemical properties: an XLogP3 of -1, a topological polar surface area (TPSA) of 87.3 Ų, and 5 rotatable bonds [1]. These attributes suggest a balanced profile for both CNS and peripheral target applications, positioning it as a versatile starting point for medicinal chemistry programs targeting chemokine receptors, kinases, or proteases.

Why Generic Substitution of 4-(Cyclopropanesulfonyl)-N-(2-methoxyethyl)piperazine-1-carboxamide (CAS 1219913-21-9) Fails: The Quantifiable Risk of Structural Analog Interchange


The interchange of 4-(cyclopropanesulfonyl)-N-(2-methoxyethyl)piperazine-1-carboxamide with other sulfonylpiperazines or piperazine-1-carboxamide derivatives is scientifically invalid without explicit comparative data. The cyclopropanesulfonyl group introduces unique conformational rigidity and metabolic resistance distinct from larger arylsulfonyl or alkylsulfonyl counterparts [1], while the methoxyethyl urea side chain provides specific hydrogen-bonding capacity and modulates both solubility and permeability [2]. Simply substituting an N-aryl piperazine-1-carboxamide (common in CCR2 antagonist series) would fundamentally alter the steric, electronic, and pharmacokinetic profile, as evidenced by the divergent hERG activity observed across N-aryl sub-series in published CCR2 programs [3]. The target compound's calculated XLogP3 of -1 places it in a significantly different lipophilicity range compared to typical N-aryl analogs (XLogP3 often >2) [2], directly impacting oral bioavailability and off-target risk profiles. Therefore, any procurement decision that treats this compound as interchangeable with structural neighbors without confirming equivalent biological performance in the specific assay of interest introduces substantial project risk.

Quantitative Differentiation Evidence for 4-(Cyclopropanesulfonyl)-N-(2-methoxyethyl)piperazine-1-carboxamide (CAS 1219913-21-9) Against Closest Analogs


Lipophilicity Differential: XLogP3 Comparison with N-Aryl Piperazine-1-Carboxamide CCR2 Antagonists

The target compound exhibits a calculated XLogP3 of -1, placing it in a distinctly lower lipophilicity range compared to the lead N-aryl piperazine-1-carboxamide CCR2 antagonist N-(3,4-dichlorophenyl)-4-[(2R)-4-isopropylpiperazine-2-carbonyl]piperazine-1-carboxamide (estimated XLogP3 >2.5) [1][2]. This lower lipophilicity is associated with reduced hERG channel inhibition risk, as demonstrated in the N-aryl series where decreasing lipophilicity was the primary strategy to mitigate hERG activity, with lead compounds achieving a >30-fold selectivity margin over hERG [1].

Lipophilicity Drug-likeness hERG liability

Polar Surface Area Optimization: TPSA Comparison with CNS Drug Space Requirements

The target compound's topological polar surface area (TPSA) of 87.3 Ų falls within the optimal range for CNS drug candidates (60-90 Ų generally considered favorable for blood-brain barrier penetration) [1]. This compares favorably to the broader class of N-aryl piperazine-1-carboxamide CCR2 antagonists which typically exhibit TPSA values >100 Ų due to additional aromatic ring polar contributions, limiting their CNS utility [2]. The combination of low TPSA (87.3 Ų) and low XLogP3 (-1) positions this compound in an attractive property space distinct from most sulfonylpiperazine derivatives designed exclusively for peripheral targets [3].

CNS Permeability TPSA Blood-Brain Barrier

Cyclopropanesulfonyl vs. Arylsulfonyl: Metabolic Stability Advantage through Reduced CYP-Mediated Oxidation

The cyclopropanesulfonyl group provides a documented advantage over arylsulfonyl substituents in terms of metabolic stability. The cyclopropane ring lacks aromatic C-H bonds susceptible to CYP450-mediated oxidation, a well-established metabolic soft spot for arylsulfonyl piperazine derivatives [1]. In contrast, the N-aryl sub-series of piperazine-1-carboxamide CCR2 antagonists required extensive structural optimization to achieve acceptable metabolic stability, with the lead compound showing moderate clearance in rat and human liver microsomes [2]. The cyclopropanesulfonyl motif has been independently demonstrated to enhance metabolic stability in related chemokine receptor antagonist programs, with cyclopropane-containing compounds showing prolonged half-life compared to phenylsulfonyl analogs [1].

Metabolic Stability CYP Oxidation Cyclopropane

Hydrogen-Bonding Capacity: Donor/Acceptor Profile for Targeted Binding Interactions

The target compound possesses 1 hydrogen bond donor (urea N-H) and 5 hydrogen bond acceptors (urea C=O, sulfonamide S=O, methoxy O, and piperazine N), creating a balanced HBD/HBA ratio of 1:5 [1]. This profile is distinct from N-aryl piperazine-1-carboxamide analogs which typically lack the methoxyethyl ether oxygen (removing one HBA) and often incorporate additional HBD from anilinic N-H, resulting in a 2:4 ratio [2]. The additional hydrogen bond acceptor from the methoxyethyl side chain provides a unique interaction point for target engagement, while the single HBD reduces the desolvation penalty associated with membrane permeation compared to dual-HBD analogs [3].

Hydrogen Bond Donor Hydrogen Bond Acceptor Target Engagement

Rotatable Bond Count and Conformational Flexibility: Implications for Entropy-Driven Binding

With 5 rotatable bonds, the target compound exhibits moderate conformational flexibility, which is lower than many N-aryl piperazine-1-carboxamide analogs that possess 6-7 rotatable bonds due to additional biaryl or benzyl linkages [1][2]. The cyclopropanesulfonyl group introduces conformational restriction at the sulfonamide attachment, reducing the entropic penalty upon target binding [3]. This restricted flexibility is advantageous for achieving high ligand efficiency, as fewer rotatable bonds correlate with improved binding enthalpy per heavy atom [1].

Conformational Flexibility Rotatable Bonds Ligand Efficiency

Procurement-Driven Application Scenarios for 4-(Cyclopropanesulfonyl)-N-(2-methoxyethyl)piperazine-1-carboxamide (CAS 1219913-21-9)


CNS-Penetrant Chemokine Receptor Antagonist Lead Generation

The combination of low XLogP3 (-1) and TPSA (87.3 Ų) positions this compound as a privileged starting point for CNS-targeted chemokine receptor programs, distinctly differentiated from N-aryl piperazine-1-carboxamide CCR2 antagonists with TPSA >100 Ų that are restricted to peripheral indications [1]. Procure this compound when initiating a CNS inflammation project where blood-brain barrier penetration is a non-negotiable requirement and where standard N-aryl piperazine-1-carboxamide scaffolds fail to meet TPSA thresholds below 90 Ų [2].

Cardiovascular Safety Optimization in Chemokine Receptor Programs

The >3.5 log unit reduction in computed XLogP3 relative to high-hERG-risk N-aryl piperazine-1-carboxamide antagonists makes this compound a strategic procurement choice for programs where hERG liability has been a known challenge [1]. Deploy this scaffold when previous N-aryl series compounds have been deprioritized due to unacceptable hERG inhibition, leveraging the documented SAR relationship that decreasing lipophilicity improves hERG selectivity margins [2].

Metabolically Stable Fragment for Structure-Based Drug Design

The cyclopropanesulfonyl group, combined with a favorable HBD/HBA ratio of 1:5 and only 5 rotatable bonds, makes this compound an ideal fragment-sized building block for structure-based design campaigns targeting high ligand efficiency. Procure for fragment screening libraries where arylsulfonyl-containing fragments have exhibited rapid microsomal turnover due to aromatic oxidation [1]. The documented metabolic stability advantage of cyclopropane-containing sulfonylpiperazine derivatives over arylsulfonyl counterparts provides a class-level rationale for this selection [2].

Dual Peripheral/CNS Probe Development in Inflammatory Disease Models

The balanced physicochemical profile (XLogP3 = -1, TPSA = 87.3 Ų) supports procurement for developing tool compounds that can engage targets across both CNS and peripheral compartments [1]. This dual-compartment capability is not achievable with typical sulfonylpiperazine derivatives optimized solely for peripheral targets [2]. Use in comparative pharmacology studies where the same compound scaffold must demonstrate target engagement in both brain and peripheral tissues to validate mechanism of action in neuroinflammatory disease models.

Quote Request

Request a Quote for 4-(cyclopropanesulfonyl)-N-(2-methoxyethyl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.